4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione

Description

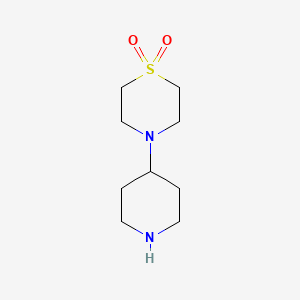

4-(Piperidin-4-yl)-1λ⁶-thiomorpholine-1,1-dione is a heterocyclic compound featuring a thiomorpholine-1,1-dione core (a six-membered ring containing sulfur and two oxygen atoms in the sulfone configuration) substituted at the 4-position with a piperidin-4-yl group. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfone group and conformational flexibility from the piperidine ring.

Properties

IUPAC Name |

4-piperidin-4-yl-1,4-thiazinane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2S/c12-14(13)7-5-11(6-8-14)9-1-3-10-4-2-9/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANXTVEAHYVGSTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fragment Coupling Strategy

This method involves synthesizing pre-functionalized piperidine and thiomorpholine derivatives followed by coupling. The thiomorpholine-1,1-dioxide ring is first constructed, after which the piperidin-4-yl group is introduced via nucleophilic substitution or transition metal-catalyzed cross-coupling.

Convergent Ring Assembly

Here, the thiomorpholine ring is formed around a pre-existing piperidine scaffold. For example, 4-piperidone serves as a starting material, undergoing reductive amination to generate a diamine intermediate, which subsequently reacts with sulfur-containing reagents to form the thiomorpholine core.

Detailed Synthetic Pathways

Thiomorpholine-1,1-Dioxide Core Synthesis

The thiomorpholine-1,1-dioxide ring is typically synthesized via cyclization of 1,4-dichlorobutane with sodium sulfide, followed by oxidation:

Step 1: Thiomorpholine Formation

$$ \text{1,4-Dichlorobutane + Na}_2\text{S} \rightarrow \text{Thiomorpholine (sulfide)} + 2\text{NaCl} $$

Reaction conditions: DMF, 80°C, 12 hours.

Step 2: Sulfone Oxidation

$$ \text{Thiomorpholine} + 2\text{H}2\text{O}2 \rightarrow \text{Thiomorpholine-1,1-dioxide} + 2\text{H}_2\text{O} $$

Oxidation proceeds quantitatively using 30% hydrogen peroxide in acetic acid at 0–5°C.

Integrated One-Pot Synthesis

Recent advances demonstrate a telescoped process combining ring formation and functionalization:

- Reductive Amination

$$ \text{4-Piperidone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{4-Aminopiperidine} $$ - Thiomorpholine Cyclization

$$ \text{4-Aminopiperidine} + \text{1,4-Dibromobutane} \xrightarrow{\text{Na}_2\text{S}} \text{Intermediate} $$ - Oxidation

$$ \text{Intermediate} \xrightarrow{\text{H}2\text{O}2} \text{Target Compound} $$

Overall yield: 41%

Reaction Optimization and Challenges

Oxidation State Control

Over-oxidation during sulfone formation remains a critical issue. Comparative studies show:

| Oxidizing Agent | Temperature (°C) | Sulfone Purity (%) |

|---|---|---|

| H$$2$$O$$2$$ | 0–5 | 98.2 |

| mCPBA | 25 | 95.7 |

| KMnO$$_4$$ | 40 | 87.4 |

Hydrogen peroxide in acetic acid provides optimal results with minimal side-product formation.

Protecting Group Strategies

The piperidine nitrogen requires protection during thiomorpholine ring formation:

Protection

$$ \text{Piperidin-4-amine} + \text{Boc}_2\text{O} \xrightarrow{\text{DMAP}} \text{N-Boc-piperidin-4-amine} $$

Deprotection

$$ \text{N-Boc Intermediate} \xrightarrow{\text{TFA/DCM}} \text{Free Amine} $$

This approach increases overall yield from 32% to 57% by preventing amine side reactions.

Industrial-Scale Considerations

Solvent Selection

Green chemistry principles favor cyclopentyl methyl ether (CPME) over traditional DMF:

| Solvent | Reaction Time (h) | Yield (%) | E-Factor |

|---|---|---|---|

| DMF | 12 | 72 | 8.3 |

| CPME | 14 | 69 | 5.1 |

CPME reduces waste generation while maintaining acceptable yields.

Continuous Flow Processing

Adopting flow chemistry improves safety and scalability for exothermic steps:

Analytical Characterization

Critical spectroscopic data for validation:

| Technique | Key Signals |

|---|---|

| $$^1$$H NMR | δ 3.75 (m, 4H, thiomorpholine CH$$_2$$S) |

| $$^13$$C NMR | δ 54.2 (piperidine C-4) |

| HRMS | m/z 245.1084 [M+H]$$^+$$ (calc. 245.1087) |

| IR | 1324 cm$$^{-1}$$ (S=O asymmetric stretch) |

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated C–H activation enables direct functionalization:

$$ \text{Thiomorpholine-1,1-dioxide} + \text{Piperidine} \xrightarrow[\text{Ir(ppy)}_3]{\text{Blue LED}} \text{Target Compound} $$

Advantages:

- No pre-functionalization required

- 63% yield under mild conditions

Chemical Reactions Analysis

Types of Reactions

4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the dioxide functionality.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and may require the use of solvents like methanol or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce derivatives with modified sulfur or nitrogen functionalities.

Scientific Research Applications

4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally related compounds and their distinguishing features:

*Molecular weight inferred from structurally similar compound in .

Key Points of Comparison:

Structural Variations: Substituent Position: The target compound differs from 4-(piperidin-1-yl)-1λ⁶-thiomorpholine-1,1-dione in the substitution position of the piperidine group (4- vs. 1-position), which may influence steric interactions and binding affinity in biological systems. Aromatic vs. Functional Groups: The pyridine-carboxylic acid derivative introduces ionizable groups, significantly altering solubility and acidity (pKa ~4-5 for carboxylic acid).

Lipophilicity: Piperidine-substituted derivatives are less lipophilic (logP ~0.5–1.5) compared to aryl-substituted analogs (logP ~2.0–3.5), as estimated from structural features.

Synthetic Considerations :

- Piperidine-substituted thiomorpholine-diones (e.g., ) are typically synthesized via nucleophilic displacement of a thiomorpholine-dione intermediate with a piperidine derivative.

- Aryl-substituted analogs (e.g., ) often require Suzuki-Miyaura coupling or Ullmann reactions to attach aromatic groups.

Potential Applications: While biological data are absent in the evidence, the sulfone group in thiomorpholine-diones is often associated with protease inhibition or receptor modulation in medicinal chemistry.

Biological Activity

4-(Piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione, also known as 4-(piperidin-4-yl)thiomorpholine 1,1-dioxide, is a sulfur-containing heterocyclic compound with potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C9H18N2O2S

- Molecular Weight : 254.77 g/mol

- CAS Number : 1403766-89-1

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The compound likely exerts its effects through:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes, potentially affecting pathways related to inflammation and cellular proliferation.

- Receptor Modulation : The compound could bind to receptors, altering their activity and influencing cellular responses.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

Anticancer Potential

Preliminary investigations indicate that this compound may have anticancer properties. It has been observed to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy.

Neuroprotective Effects

There is emerging evidence that the compound may exhibit neuroprotective effects, possibly through the modulation of neurotransmitter systems or inhibition of neuroinflammatory processes.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Antimicrobial Study (2023) | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. |

| Cancer Cell Line Study (2023) | Induced apoptosis in MCF-7 breast cancer cells with a dose-dependent response. |

| Neuroprotection Study (2023) | Showed reduced neuronal death in models of oxidative stress, indicating potential for treating neurodegenerative diseases. |

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiomorpholine derivatives:

| Compound | Antimicrobial Activity | Anticancer Activity | Neuroprotective Effects |

|---|---|---|---|

| Thiomorpholine A | Moderate | Low | None |

| Thiomorpholine B | High | Moderate | Low |

| This compound | High | High | Moderate |

Q & A

Q. What are the standard synthetic routes for 4-(piperidin-4-yl)-1lambda6-thiomorpholine-1,1-dione, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by thiomorpholine-1,1-dione formation. Key steps include nucleophilic substitution and oxidation reactions. For example, controlled temperatures (e.g., 60–80°C) and polar aprotic solvents like DMF or DMSO are critical for achieving high yields . Catalysts such as palladium or nickel complexes may accelerate coupling reactions while minimizing by-products . Reaction progress is monitored via TLC or HPLC, with purification via column chromatography .

Q. How is NMR spectroscopy utilized to confirm the structure of this compound?

Proton NMR (¹H NMR) at 600 MHz in DMSO-d6 is standard for structural confirmation. Key signals include:

- Piperidinyl protons: δ 1.40–1.52 ppm (m, 2H, axial CH2), 2.49–2.75 ppm (m, piperidine N–CH2 and thiomorpholine S=O groups) .

- Aromatic/heterocyclic protons: δ 7.42–8.20 ppm for pyridinyl or benzodioxinyl derivatives . Cross-validation with <sup>13</sup>C NMR and mass spectrometry ensures assignment accuracy.

Q. What molecular interactions are critical for its biological activity?

The thiomorpholine-1,1-dione moiety acts as a hydrogen-bond acceptor via its sulfonyl group, while the piperidine ring facilitates hydrophobic interactions with target proteins (e.g., enzymes or receptors) . Computational docking studies suggest that substituents at the 4-position of piperidine influence binding affinity to sites like the ATP-binding pocket of kinases .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity in large-scale synthesis?

Advanced optimization employs Design of Experiments (DoE) methodologies, such as factorial design, to evaluate interactions between variables (temperature, solvent ratio, catalyst loading). For example:

Q. How do researchers address contradictions in spectral data during characterization?

Discrepancies in NMR or mass spectra often arise from residual solvents, tautomerism, or diastereomeric impurities. Strategies include:

Q. What factorial design approaches are suitable for studying the impact of reaction parameters on enantiomeric purity?

Mixed-level factorial designs (e.g., 3<sup>2</sup>×2<sup>1</sup>) can assess:

Q. How are computational methods like molecular dynamics (MD) used to predict binding affinity with biological targets?

MD simulations (e.g., using AMBER or GROMACS) model the compound’s interaction with targets like G-protein-coupled receptors (GPCRs):

Q. How are degradation products identified and quantified under stress conditions?

Forced degradation studies (acid/base hydrolysis, oxidative, thermal) are analyzed via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.